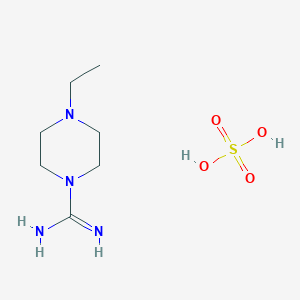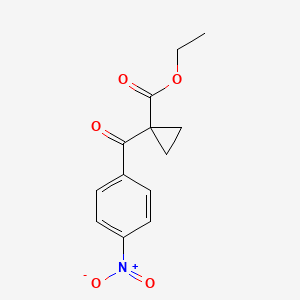![molecular formula C10H11Cl2NO2 B1394114 N-[2-(2,5-dichlorophenoxy)ethyl]acetamide CAS No. 1188262-61-4](/img/structure/B1394114.png)
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide
Descripción general
Descripción
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA is a white crystalline solid that is soluble in water and has a molecular weight of 255.14 g/mol. It is a member of the phenoxyalkanoic acid family of herbicides, which are known for their selective action on broadleaf weeds.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
“N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” and its derivatives have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme, which plays a significant role in the process of inflammation . This selective inhibition can potentially lead to the development of new anti-inflammatory medications that have fewer side effects compared to non-selective COX inhibitors.
Anticancer Activity
Some derivatives of “N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” have been evaluated for their potential as anticancer agents. These compounds have shown moderate-to-good antiproliferative activities against various cancer cell lines, including MCF-7 and A549 . This suggests that they could be used in the development of new therapies for treating certain types of cancer.
c-Met Kinase Inhibition
The compound and its chalcone hybrids have been studied as potential c-Met kinase inhibitors . c-Met is involved in cellular processes that lead to the development and progression of cancer. Inhibiting this kinase could be a viable strategy for cancer treatment, particularly for cancers where c-Met plays a crucial role.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how “N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” derivatives interact with biological targets such as COX-2 . These studies help in understanding the binding efficiency and the potential effectiveness of these compounds as inhibitors.
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives with potential biological activities . The ability to create a range of derivatives allows researchers to fine-tune the properties of the compounds for specific applications.
Biological Evaluation
Derivatives of “N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” have undergone biological evaluations to determine their effectiveness in various biological assays . These evaluations are crucial for assessing the therapeutic potential of the compounds.
Antimigratory Properties
Some specific derivatives have been found to possess antimigratory properties, which could be beneficial in preventing the spread of cancer cells . This application is particularly relevant in the context of metastatic cancer, where inhibiting cell migration can significantly impact disease progression.
Selectivity for Enzyme Inhibition
Research has indicated that certain derivatives of “N-[2-(2,5-dichlorophenoxy)ethyl]acetamide” may exhibit selectivity when inhibiting enzymes, which is advantageous for reducing side effects and increasing therapeutic efficacy .
Propiedades
IUPAC Name |
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-7(14)13-4-5-15-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBSRFBRHIWYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)

methanone hydrochloride](/img/structure/B1394039.png)
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)




![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)

![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)
